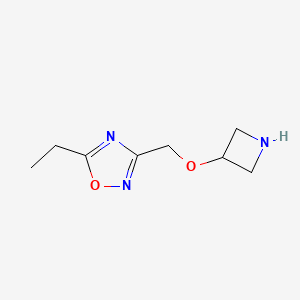
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. One common method involves the reaction of azetidin-3-ol with an appropriate oxadiazole precursor under controlled conditions. The reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may require specific solvents and temperatures to optimize yield .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new compounds with different properties.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents are introduced to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the azetidine ring, potentially enhancing the compound’s biological activity .
科学的研究の応用
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole has been explored in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are investigated for developing new drugs, particularly in areas like antimicrobial and anticancer research.
作用機序
The mechanism by which 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxadiazole moiety may contribute to the compound’s stability and ability to penetrate cellular membranes, enhancing its overall efficacy .
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Another compound with similar structural features but different biological activities.
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole stands out due to its unique combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
3-(azetidin-3-yloxymethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-2-8-10-7(11-13-8)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3 |
InChIキー |
QYNYFMNXYLWGER-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NO1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


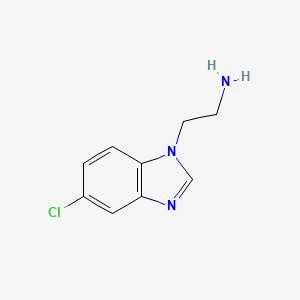
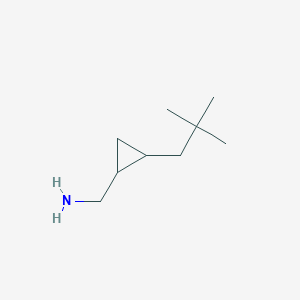
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)

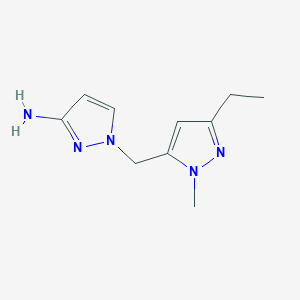

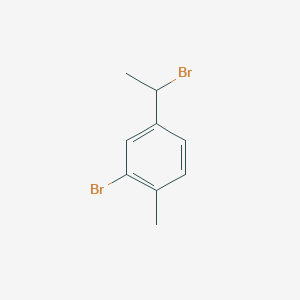


![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)


![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
